molecular formula C20H20N2O4S2 B2595957 3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide CAS No. 898405-79-3

3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide

Cat. No.: B2595957
CAS No.: 898405-79-3
M. Wt: 416.51
InChI Key: ILTLQWCIBUKIRP-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3-(ethylsulfonyl) substituent on the benzene ring and an N-linked 4-(4-methoxyphenyl)-5-methylthiazol-2-yl moiety. Its structure combines a sulfonyl group for enhanced solubility and a thiazole ring with methoxy and methyl substituents, which may influence biological activity and pharmacokinetic properties .

Properties

IUPAC Name

3-ethylsulfonyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-4-28(24,25)17-7-5-6-15(12-17)19(23)22-20-21-18(13(2)27-20)14-8-10-16(26-3)11-9-14/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTLQWCIBUKIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the thiazole intermediate.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the thiazole intermediate with an appropriate benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Ethylsulfonyl Group: The final step involves the sulfonylation of the benzamide derivative using ethylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents like tetrahydrofuran.

    Substitution: Nitric acid, sulfuric acid, halogens, often under controlled temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with amino acid residues in proteins, while the methoxyphenyl and thiazolyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Benzamide Backbone and Sulfonyl Group Modifications

The ethylsulfonyl group at position 3 distinguishes this compound from analogs like N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) (), which lacks a sulfonyl group but incorporates an acetylated pyridine-thiadiazole system. Sulfonyl groups, as seen in 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) (), enhance hydrophilicity and binding affinity to target proteins, such as enzymes or receptors .

Table 1: Key Physicochemical Properties
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable Substituents
Target Compound Not Reported ~1600–1680 (estimated) Ethylsulfonyl, Thiazole
LMM5 () Not Reported 1715, 1617 Benzyl(methyl)sulfamoyl, Oxadiazol
Compound 8a () 290 1679, 1605 Acetylpyridine, Thiadiazole

Heterocyclic Ring Systems: Thiazole vs. Oxadiazol/Thiadiazole

The thiazole ring in the target compound contrasts with oxadiazol (LMM5) and thiadiazole () systems. Thiazoles are known for metabolic stability and moderate lipophilicity, whereas oxadiazol derivatives like 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) () exhibit higher polarity due to ester groups . Thiadiazoles, such as those in , often participate in tautomerism, which can affect reactivity and binding modes .

Substituent Effects: Methoxy vs. Alkoxy/Aryl Groups

The 4-methoxyphenyl group on the thiazole ring is a critical feature. Conversely, the methoxy group in the target compound balances hydrophobicity and hydrogen-bonding capacity, which may optimize target engagement.

Research Findings and Implications

  • Bioactivity : While direct biological data for the target compound are unavailable, analogs like LMM5 and LMM11 () show antifungal activity, suggesting sulfamoyl/benzamide hybrids as promising leads .
  • Spectral Confirmation : IR and NMR data for similar compounds (e.g., νC=O at ~1600–1680 cm⁻¹, aromatic proton shifts at δ7.3–8.3 ppm) validate structural assignments .
  • Thermal Stability : High melting points (e.g., 290°C for 8a) correlate with rigid heterocyclic systems, whereas the target compound’s stability remains uncharacterized .

Biological Activity

3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features which include an ethylsulfonyl group and a methoxyphenyl moiety, contributing to its potential therapeutic applications.

  • Molecular Formula : C20H20N2O4S2
  • Molecular Weight : 416.51 g/mol
  • CAS Number : 898406-04-7

The thiazole ring structure is pivotal in the compound's biological activity, as thiazoles are known for their pharmacological properties, including antimicrobial, antifungal, and anticancer effects.

The biological activity of this compound primarily stems from its interaction with specific molecular targets within biological systems. The mechanisms may include:

  • Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often act as enzyme inhibitors, potentially affecting pathways related to inflammation and cancer progression.
  • Antimicrobial Activity : The thiazole derivatives have been shown to exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .

Antimicrobial Activity

A study on various thiazole derivatives indicated that compounds similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through broth microdilution methods.

Compound MIC (µg/mL) Target Organisms
This compound32E. coli
This compound16S. aureus

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibited the proliferation of various cancer cell lines, including breast and lung cancers.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent investigation into the compound's ability to combat antibiotic-resistant bacteria revealed promising results. The study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into a therapeutic agent for resistant infections.
  • Case Study on Anticancer Effects : In a preclinical study, the compound was tested in xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to controls, with histological analysis showing increased apoptosis in treated tumors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)benzamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the thiazole and benzamide cores. Key steps include:

  • Sulfonylation : Introducing the ethylsulfonyl group via oxidative chlorination of a thiazole intermediate, followed by substitution with ethylsulfinate (analogous to methods for 5-phenyl-1,3-thiazole-4-sulfonyl chloride synthesis) .
  • Coupling Reactions : Amide bond formation between the sulfonylated thiazole and benzamide derivatives under peptide coupling conditions (e.g., EDC/HOBt) .
  • Critical Conditions : Temperature control (<0°C during sulfonylation), anhydrous solvents, and inert atmosphere to prevent side reactions .

Q. How is this compound characterized structurally, and which spectroscopic techniques are most effective?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions on the thiazole and benzamide moieties (e.g., methoxy group at δ 3.8 ppm, thiazole protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 457.12) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm carbonyl groups (amide C=O) and sulfonyl S=O stretches .

Q. What preliminary biological activities have been reported for this compound, and what assay types are used to evaluate them?

  • Methodological Answer :

  • Anticancer Activity : Screened against 60 cancer cell lines (NCI-60 panel) using MTT assays, with IC50_{50} values reported for leukemia (e.g., K-562) and breast cancer (MCF-7) cell lines .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits .
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data across studies (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Standardize Assay Conditions : Use consistent cell passage numbers, serum concentrations, and incubation times (e.g., 72-hour exposure in NCI-60 protocols) .
  • Validate Target Specificity : Perform counter-screens against off-target enzymes (e.g., cytochrome P450 isoforms) to rule out nonspecific effects .
  • Statistical Analysis : Apply multivariate regression to account for variables like cell line genetic heterogeneity or batch effects in compound purity .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in cancer pathways?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) post-treatment .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinase ATP pockets (e.g., EGFR T790M mutant) .
  • Western Blotting : Validate protein-level changes (e.g., phospho-ERK suppression) in MAPK/ERK pathways .

Q. How can the synthetic process be optimized for scalability while minimizing impurities?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors improve heat transfer during exothermic steps (e.g., sulfonylation) .
  • Chromatography : Use preparative HPLC with C18 columns to isolate the final product from byproducts like des-ethyl sulfone derivatives .
  • Quality Control : In-line FTIR monitors reaction progress, while LC-MS tracks intermediate stability .

Q. Which techniques are most suitable for studying interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to immobilized targets (e.g., recombinant kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry .
  • Crystallography : Co-crystallize the compound with its target (e.g., COX-2) to resolve binding modes at Ångström resolution .

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